5-Methoxy-3-(4-T-butylphenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H20O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a tert-butylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(4-T-butylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-3-(4-T-butylphenyl)benzoic acid, while reduction can produce 5-methoxy-3-(4-T-butylphenyl)cyclohexane carboxylic acid.
Scientific Research Applications
5-Methoxy-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5-Methoxy-3-(4-T-butylphenyl)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the tert-butylphenyl group, resulting in different chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Contains two methoxy groups, leading to distinct biological activities.
4-Tert-butylbenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
5-Methoxy-3-(4-T-butylphenyl)benzoic acid is unique due to the combination of the methoxy and tert-butylphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other benzoic acid derivatives.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-7-5-12(6-8-15)13-9-14(17(19)20)11-16(10-13)21-4/h5-11H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFBYUNBFIYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690594 |
Source
|
Record name | 4'-tert-Butyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-19-4 |
Source
|
Record name | 4'-tert-Butyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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